2-Methoxy-4-morpholinoaniline
Description
Significance of Morpholine (B109124) Derivatives in Chemical and Biological Sciences
The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in medicinal chemistry. biosynce.com It is considered a "privileged structure" because its incorporation into molecules can confer advantageous physicochemical, metabolic, and biological properties. nih.gov
Morpholine derivatives are prevalent in numerous approved drugs and experimental compounds. nih.gov The morpholine moiety can enhance a compound's potency and selectivity for a wide range of biological receptors and enzymes. nih.gov Its presence can also improve pharmacokinetic properties, such as solubility, which is critical for a drug's absorption in the body. biosynce.com The versatility and facile synthesis of the morpholine scaffold make it a favored building block for chemists in drug design. nih.gov This class of compounds has been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects. researchgate.net
Historical Context of 2-Methoxy-4-morpholinoaniline Research
While the parent compound, morpholine, has been commercially available since 1935, the specific research history of this compound is more recent and is closely tied to its utility as a synthetic intermediate. researchgate.net Its primary role in the scientific literature is not as a standalone therapeutic agent but as a crucial component in the construction of more complex, biologically active molecules.
Research from the early 21st century highlights its use as a key building block. For example, a 2008 patent application and subsequent publications describe the use of this compound in the synthesis of pyrimidine (B1678525) derivatives intended for medicinal chemistry research. rsc.org More recently, it has been documented as a starting material for potent enzyme inhibitors. A notable example is its use in the synthesis of TAE226, a dual inhibitor of Focal Adhesion Kinase (FAK) and insulin-like growth factor I receptor (IGF-IR), which are targets in cancer research. rsc.org The preparation route involves coupling it with other chemical entities, demonstrating its established role as a reliable synthetic precursor in multi-step syntheses. rsc.org
Overview of Current Research Trajectories Involving this compound
Current research continues to leverage this compound as a foundational scaffold for creating targeted therapeutics, primarily in the field of oncology. The compound's structure is particularly suited for generating ligands that can fit into the binding pockets of kinases and other cellular receptors.
Key research areas include:
Focal Adhesion Kinase (FAK) Inhibitors: The compound is a well-established precursor for FAK inhibitors with a 2,4-diaminopyrimidine (B92962) core, such as TAE226. rsc.org FAK is a protein that plays a significant role in cell adhesion, migration, and survival, making it a prime target for anti-cancer drug development. rsc.org
Estrogen Receptor (ER) Modulators: Research into new treatments for breast cancer has involved the design of libraries of compounds based on a morpholinoaniline scaffold to target the estrogen receptor. tandfonline.com this compound was among the commercially sourced reagents for a study aimed at creating structurally diverse ER antagonists, highlighting its utility in generating compound libraries for screening. tandfonline.com
Novel Heterocyclic Compound Synthesis: The amine group on this compound allows for straightforward reactions to create more complex molecules. It is used to synthesize various heterocyclic systems, such as bis(aminoaryl)pyridines and substituted pyrimidines, which are then evaluated for a range of biological activities. pharmaffiliates.comrsc.org
The following table summarizes the key research applications of this compound.
| Research Application | Target Molecule/Class | Therapeutic Area | Source(s) |
| Synthesis of Kinase Inhibitors | TAE226 | Oncology | rsc.org |
| Development of Receptor Modulators | Estrogen Receptor (ER) Antagonists | Oncology | tandfonline.com |
| Synthesis of Bioactive Heterocycles | Substituted Pyrimidines | Medicinal Chemistry | rsc.org |
| Synthesis of Bioactive Heterocycles | Bis(aminoaryl)pyridines | Medicinal Chemistry | pharmaffiliates.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMHUUWYHEPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328889 | |
| Record name | 2-methoxy-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209960-91-8 | |
| Record name | 2-methoxy-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Optimized Synthetic Routes for 2-Methoxy-4-morpholinoaniline
The preparation of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and precursor availability.
Direct synthesis involving the reaction of 4-morpholinoaniline (B114313) with 2-methoxyethanol (B45455) to form the this compound structure is not a chemically feasible or documented standard method. Such a transformation would require the cleavage of an aromatic C-H bond and the formation of a C-O bond under conditions that are not conducive for this specific combination of reactants. The synthesis of this compound relies on more conventional and predictable multi-step strategies.
Multi-step synthesis is the most common and reliable approach for preparing this compound. These routes typically begin with commercially available, appropriately substituted benzene (B151609) rings, and build the final molecule through a sequence of reliable reactions. A representative strategy involves nucleophilic aromatic substitution followed by reduction.
One plausible and widely applicable route is outlined below:
Nucleophilic Aromatic Substitution (SNAr): The synthesis can commence with a precursor such as 1-chloro-2-methoxy-4-nitrobenzene. This substrate is activated towards nucleophilic attack by the electron-withdrawing nitro group. Reaction with morpholine (B109124), typically in a polar aprotic solvent and sometimes with the addition of a base, displaces the chloride to form 4-(2-methoxy-4-nitrophenyl)morpholine.
Nitro Group Reduction: The intermediate nitro compound is then reduced to the corresponding aniline (B41778). A standard and highly efficient method for this transformation is catalytic hydrogenation. The compound is dissolved in a solvent like ethanol, and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This step selectively reduces the nitro group to an amine, yielding the final product, this compound.
Table 1: Representative Multi-Step Synthesis of this compound
| Step | Reaction | Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 1-chloro-2-methoxy-4-nitrobenzene, Morpholine | Heat, Polar solvent (e.g., DMSO, NMP) | 4-(2-methoxy-4-nitrophenyl)morpholine |
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen and carbon-oxygen bonds. While specific examples detailing the synthesis of this compound via this method are not prevalent in the searched literature, a plausible route can be designed based on well-established transformations like the Buchwald-Hartwig amination.
This approach could involve the coupling of an aryl halide or triflate with morpholine. For instance, a precursor like 2-bromo-5-methoxyaniline (B1269708) could be coupled with morpholine using a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of specialized palladacycle precatalysts has further enabled such reactions under milder conditions. nih.govrsc.org
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and higher purity products. ekb.eg While a specific, published protocol for the microwave synthesis of this compound is not available in the provided results, the key steps in its multi-step synthesis are amenable to microwave heating.
Chemical Reactivity and Derivative Synthesis of this compound
The chemical reactivity of this compound is characterized by the functional groups present: the nucleophilic aniline, the methoxy (B1213986) group, and the morpholine ring. The interplay of these groups dictates its behavior in chemical transformations.
In synthetic applications, this compound primarily functions as a nucleophile via its aniline nitrogen to create more complex molecules. It is frequently used in the synthesis of pyrimidine-based compounds of medicinal interest. rsc.orggoogle.com For instance, it can react with activated chloropyrimidines, where the aniline nitrogen displaces a chlorine atom in a nucleophilic aromatic substitution reaction. These reactions are typically conducted at elevated temperatures in solvents like 2-methoxyethanol or isopropanol, often with an acid catalyst. rsc.orgquickcompany.in
Table 2: Example of Derivative Synthesis from this compound
| Reaction Type | Substrate | Reactant | Key Reagents/Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2,5-dichloropyrimidine derivative | This compound dihydrochloride | 2-Methoxyethanol, 1N Ethanolic HCl, 110°C | 2,4-Pyrimidinediamine derivative | google.comquickcompany.in |
Formation of Chloramines from this compound
The reaction of aniline derivatives with chlorinating agents to form N-chloroanilines is a known chemical transformation. rsc.org Organic chloramines are a class of compounds where one or more N-H bonds in an amine are replaced by an N-Cl bond. wikipedia.org While specific studies detailing the formation of a chloramine (B81541) directly from this compound are not extensively documented in the reviewed literature, the general reactivity of anilines suggests this pathway is chemically plausible.
The process typically involves the reaction of an aniline with a chlorinating agent like chloramine-T or sodium hypochlorite. rsc.orgwikipedia.org Kinetic studies on the reaction between various substituted anilines and chloramine-T indicate that the reaction proceeds through the formation of a complex, which then slowly decomposes to yield the corresponding N-chloroaniline. rsc.org The reaction rate is influenced by substituents on the aniline ring. rsc.org Given the structure of this compound, it possesses a primary aromatic amine group (-NH2) that could react with a chlorinating agent to form the corresponding N-chloramine derivative. The reaction mechanism would likely be analogous to that of other substituted anilines. rsc.orgresearchgate.net
Enamine Formation as a Synthetic Intermediate Pathway
Enamines are unsaturated compounds typically derived from the condensation of an aldehyde or a ketone with a secondary amine. wikipedia.org The structure of an enamine features a nitrogen atom bonded to a carbon-carbon double bond. wikipedia.org The formation mechanism is a reversible, acid-catalyzed process that involves the nucleophilic addition of the secondary amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the enamine. libretexts.orgunizin.org
This compound is a primary aromatic amine. Primary amines, when reacted with aldehydes or ketones, characteristically form imines (compounds with a C=N double bond) rather than enamines. libretexts.orgunizin.org The formation of a thermodynamically stable imine is generally preferred over the tautomeric enamine form when a primary amine is the reactant. wikipedia.org
However, enamines can be synthesized from primary aromatic amines and β-dicarbonyl compounds to form β-enaminones. organic-chemistry.org Therefore, while a direct reaction of this compound with a simple aldehyde or ketone would be expected to yield an imine, its involvement in more complex reaction pathways, such as with β-dicarbonyls, could lead to enamine-type structures as synthetic intermediates. organic-chemistry.org
Electrochemical Oxidation Mechanisms and Intermediate Characterization
The electrochemical oxidation of 4-morpholinoaniline and its derivatives has been a subject of significant study. researchgate.netresearchgate.net These studies, conducted using techniques like cyclic voltammetry and controlled-potential coulometry, provide a framework for understanding the electrochemical behavior of this compound. The general mechanism involves the oxidation of the aniline compound to form highly reactive intermediates. researchgate.netlookchem.com
The process begins with the oxidation of the 4-morpholinoaniline derivative at an electrode surface, typically involving the loss of two electrons and two protons, to generate a corresponding p-quinonediimine species. researchgate.netresearchgate.net This intermediate is often unstable and can participate in various subsequent chemical reactions, including hydrolysis, dimerization, or reactions with nucleophiles. researchgate.net
Electrochemical oxidation of 4-morpholinoaniline (4-MA) and its analogs leads to the formation of a p-quinonediimine intermediate. researchgate.netresearchgate.net This species is generated through a two-electron oxidation process. researchgate.net Studies on 4-MA and related compounds like 2,5-diethoxy-4-morpholinoaniline (B1203071) show that these p-quinonediimine derivatives are generally unstable. researchgate.netresearchgate.netresearchgate.net
The stability of the p-quinonediimine is highly dependent on the solution's pH and the nature of the substituents on the aromatic ring. researchgate.net For instance, the electrochemically generated p-quinonediimine of 4-MA is noted to be unstable and participates in different reactions based on the pH. researchgate.netresearchgate.net In comparison, the ethoxy groups in 2,5-diethoxy-4-morpholinoaniline are suggested to stabilize the p-quinonediimine intermediate to some extent. Conversely, the corresponding 2,5-dimethoxy-4-morpholinoaniline (B179997) forms a less stable intermediate. This suggests that the methoxy group in this compound would also influence the stability of its corresponding p-quinonediimine derivative.
The reaction pathways following the electrochemical oxidation of 4-morpholinoaniline derivatives are acutely sensitive to the pH of the solution. researchgate.net The fate of the electrochemically generated p-quinonediimine intermediate is dictated by the acidity of the medium. researchgate.netmiddlebury.edu
In strongly acidic media (e.g., pH < 2), the primary reaction pathway for the p-quinonediimine is hydrolysis. researchgate.netsid.ir Studies on 2,5-diethoxy-4-morpholinoaniline show that under acidic conditions, the generated p-benzoquinonediimine undergoes successive hydrolysis reactions to convert into 2,5-diethoxy-p-benzoquinone. researchgate.netmiddlebury.edu A similar hydrolysis pathway leading to hydroquinone (B1673460) has been observed for 4-morpholinoaniline itself at low pH. ku.edu
At intermediate pH values, the reactivity changes. Instead of hydrolysis, Michael addition reactions become predominant. researchgate.netmiddlebury.edu The p-quinonediimine can act as an electrophile and react with a nucleophile, which can be a molecule of the parent aniline. This leads to dimerization or trimerization products. researchgate.netresearchgate.net For example, at intermediate pHs, the p-quinonediimine of 4-MA reacts with a parent 4-MA molecule to eventually form a trimer. researchgate.net
| pH Range | Dominant Reaction Pathway | Final Product Type |
| Strongly Acidic (e.g., pH < 2.5) | Hydrolysis | p-Benzoquinone derivatives |
| Intermediate (e.g., pH > 5) | Michael Addition / Coupling | Dimer/Trimer of the aniline |
This table provides a generalized summary based on studies of 4-morpholinoaniline and its analogs. researchgate.netresearchgate.netmiddlebury.eduku.edu
The highly electrophilic nature of the p-quinonediimine intermediate generated from the oxidation of 4-morpholinoaniline (4-MA) allows it to react with various nucleophiles. researchgate.netresearchgate.net The mechanism of these subsequent reactions depends on the specific nucleophile used. researchgate.net
Electrochemical studies have detailed the reaction of oxidized 4-MA with triphenylphosphine, benzoylacetonitrile, and 1,2-dimethylindole, revealing distinct mechanistic pathways for each. researchgate.net These are typically multi-step sequences involving one or more chemical reaction steps (C) following the initial electron transfer (E).
| Nucleophile | Reaction Mechanism | Description |
| Triphenylphosphine | EC | An initial E lectrochemical oxidation is followed by a single C hemical reaction with the nucleophile. |
| Benzoylacetonitrile | ECEC | An E lectrochemical oxidation is followed by a C hemical reaction, another E lectron transfer, and a final C hemical step. |
| 1,2-Dimethylindole | ECECE | An E lectrochemical oxidation is followed by a sequence of C hemical, E lectrochemical, C hemical, and a final E lectrochemical step. |
Table based on the mechanistic findings for the electrochemical oxidation of 4-morpholinoaniline in the presence of specified nucleophiles. researchgate.net
Carbonylative Multi-Component Borylamidation Reactions
Recent advances in synthetic methodology have introduced copper-catalyzed multi-component reactions as an efficient strategy for constructing complex molecules. rsc.orgrsc.org One such transformation is the carbonylative multi-component borylamidation, which synthesizes γ-boryl amides from simple precursors: an alkene, an amine, bis(pinacolato)diboron (B136004) (B2pin2), and carbon monoxide (CO). rsc.orgrsc.org
This method is notable for its ability to incorporate two molecules of CO, which are converted into two different functional groups within the final product: a methylene (B1212753) group and a carbonyl group. rsc.org The reaction exhibits broad substrate tolerance, working with arylamines, aliphatic amines, and their salts. rsc.org
While this compound was not explicitly listed as a substrate in the key studies, the closely related compound 3-Fluoro-4-morpholinoaniline was successfully used in this amidation reaction, affording the desired γ-boryl amide in good yield. rsc.org This demonstrates that the morpholinoaniline scaffold is compatible with the copper-catalyzed reaction conditions, suggesting that this compound would also be a viable substrate for this transformation to produce functionalized γ-boryl amides. rsc.orgrsc.org
Synthesis of Conjugates and Hybrid Molecules
The this compound scaffold is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of more complex conjugates and hybrid molecules. These larger molecules are designed to interact with specific biological targets by combining the physicochemical properties of the morpholinoaniline core with other pharmacophores. The primary amino group and the aromatic ring of this compound serve as key handles for chemical modification and conjugation.
Established synthetic strategies for related morpholinoaniline compounds, such as palladium-catalyzed cross-coupling reactions, are employed to create these sophisticated structures. The Buchwald-Hartwig amination, for instance, is a prominent method for forming carbon-nitrogen (C-N) bonds, enabling the linkage of the this compound moiety to various aryl or heteroaryl partners. This reaction is instrumental in developing novel compounds where the morpholinoaniline group is a key component of the final structure. An example includes its proposed reaction with heterocyclic compounds to form potent kinase inhibitors.
In a similar vein, the scaffold can be incorporated into complex molecules targeting specific enzymes like ERK kinases. google.com Patent literature describes synthetic routes where this compound can be used as a key intermediate, reacting with other fragments to build the final inhibitor molecule. google.com
Furthermore, methodologies developed for structurally similar compounds, such as 3-fluoro-4-morpholinoaniline, highlight versatile strategies for creating hybrid molecules. researchgate.netresearchgate.net One such powerful technique is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, or "click chemistry". researchgate.netresearchgate.net This reaction is used to link a morpholinoaniline-derived azide (B81097) or alkyne with a complementary fragment, forming a stable 1,2,3-triazole ring that acts as a linker between the two pharmacophores. researchgate.netresearchgate.net This approach has been successfully used to synthesize chalcone-morpholine hybrids with potential biological activities. researchgate.net
The following tables detail representative synthetic transformations involving the morpholinoaniline scaffold to produce conjugates and hybrid molecules.
Table 1: Buchwald-Hartwig Amination for Conjugate Synthesis
This table outlines the use of Buchwald-Hartwig coupling to conjugate an aniline derivative with a heterocyclic partner, a method applicable for creating complex kinase inhibitors.
| Reactant 1 | Reactant 2 | Coupling Method | Product Type |
| 3-Methoxy-4-morpholinoaniline | 6-Bromo-1H-indazole | Buchwald-Hartwig Amination | 6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-yl)aniline |
Table 2: Synthesis of Kinase Inhibitor Precursors
This table illustrates the role of this compound as a nucleophilic component in the synthesis of complex heterocyclic systems, such as ERK kinase inhibitors. google.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| This compound | Acryloyl-containing heterocyclic electrophile | Michael Addition / Cyclization | Pyridone-based ERK Inhibitor |
Table 3: General Scheme for Triazole-Linked Hybrid Molecule Synthesis
This table describes a multi-step synthesis for creating hybrid molecules using a fluoro-substituted morpholinoaniline, demonstrating a versatile strategy for linking pharmacophores via a triazole bridge. researchgate.netresearchgate.net
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
| 1 | 3,4-Difluoronitrobenzene & Morpholine | Acetonitrile (reflux) | 4-(2-Fluoro-4-nitrophenyl)morpholine | Nucleophilic Aromatic Substitution (SNAr) |
| 2 | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe / Ammonium Chloride, Methanol/Water | 3-Fluoro-4-morpholinoaniline | Nitro Group Reduction |
| 3 | 3-Fluoro-4-morpholinoaniline | NaNO₂, HCl, then NaN₃ | 4-(2-Fluoro-4-azidophenyl)morpholine | Diazotization-Azidation |
| 4 | 4-(2-Fluoro-4-azidophenyl)morpholine & Terminal Alkyne (e.g., Chalcone) | Copper(I) catalyst (e.g., CuI), DMF | 1,2,3-Triazole-linked Chalcone-Morpholine Hybrid | Huisgen 1,3-Dipolar Cycloaddition |
Spectroscopic and Computational Characterization of 2 Methoxy 4 Morpholinoaniline
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of spectroscopic techniques are instrumental in confirming the identity and structure of 2-Methoxy-4-morpholinoaniline. Each method probes different aspects of the molecule's physical and chemical properties, collectively offering a complete structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its atomic framework.
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the morpholine (B109124) ring protons are observed. The chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern on the benzene (B151609) ring. The methoxy group typically appears as a sharp singlet, while the protons of the morpholine ring show characteristic multiplets due to their chemical and magnetic environments.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Each unique carbon atom in the molecule gives rise to a distinct signal, and their chemical shifts are indicative of their local electronic environment (e.g., aromatic, aliphatic, attached to oxygen or nitrogen). researchgate.netnih.gov Atypical chemical shifts can sometimes be observed for methoxy groups bonded to aromatic rings, which can be influenced by the group's conformation relative to the ring. nih.gov
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic H | 6.5 - 7.8 |
| ¹H | Methoxy (-OCH₃) | ~3.8 |
| ¹H | Morpholine (-N(CH₂)₂) | ~3.0 - 3.2 |
| ¹H | Morpholine (-O(CH₂)₂) | ~3.8 - 3.9 |
| ¹³C | Aromatic C | 110 - 150 |
| ¹³C | Methoxy C | ~55 |
| ¹³C | Morpholine C (adjacent to N) | ~50 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula of the compound is C₁₁H₁₆N₂O₂, corresponding to a molecular weight of approximately 208.26 g/mol . scbt.com In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is observed. For this compound, the [M+H]⁺ adduct would have an m/z of approximately 209.128. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that separate the compound from a mixture before it enters the mass spectrometer. kuleuven.benuph.edu.ua These methods are crucial for analyzing the purity of the compound and for its quantification in various matrices. The high resolution and sensitivity of these techniques allow for the detection of trace amounts of the substance. kuleuven.be UPLC systems, using columns with sub-2 µm particles, can significantly reduce analysis time while maintaining high separation efficiency. waters.com
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 209.12847 |
| [M+Na]⁺ | 231.11041 |
| [M+K]⁺ | 247.08435 |
Source: PubChemLite. uni.lu
Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. These include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic, methoxy, and morpholine groups, C-O stretching for the ether linkages (methoxy and morpholine), and C=C stretching for the aromatic ring. chemicalbook.com
Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π→π* transitions of the benzene ring. The position of the maximum absorbance (λmax) is sensitive to the nature and position of substituents on the ring. The amino, methoxy, and morpholino groups, all being electron-donating, are expected to cause a bathochromic (red) shift in the absorbance compared to unsubstituted benzene.
Theoretical Chemistry and Computational Studies
Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data and helping to explain its observed behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.org DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. nih.govthaiscience.info
These calculations also provide information on the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. tci-thaijo.org A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate and visualize the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface and helps to predict sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net Theoretical calculations can also be used to predict spectroscopic properties, such as vibrational frequencies (IR) and NMR chemical shifts, which can then be compared with experimental results to validate both the computational model and the experimental assignments. scispace.com
Density Functional Theory (DFT) Calculations for Molecular Structure and Properties
Geometrical Parameters and Conformational Analysis
Table 3.2.1.1: Representative Geometrical Parameters of Substituted Aniline (B41778) Derivatives (Illustrative) (Note: This table is illustrative of typical parameters, as specific experimental or calculated data for this compound was not found in the searched literature.)
| Parameter | Bond | Typical Bond Length (Å) | Parameter | Angle | Typical Bond Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C-C (aromatic) | 1.39 - 1.41 | Bond Angle | C-C-C (aromatic) | 119 - 121 |
| C-N (aniline) | 1.39 - 1.42 | C-C-N (aniline) | 119 - 121 | ||
| C-O (methoxy) | 1.36 - 1.38 | C-O-C (methoxy) | 117 - 119 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of multiple electron-donating groups (methoxy, amino, morpholino) would be expected to raise the energy of the HOMO, while the LUMO energy, associated with the π* orbitals of the aromatic ring, would be less affected. This typically leads to a relatively small HOMO-LUMO gap, indicating a molecule that can readily participate in electrophilic substitution reactions. Computational studies on similar aniline derivatives confirm that electron-donating substituents decrease the energy gap.
Table 3.2.1.2: Frontier Molecular Orbital Properties (Illustrative) (Note: Specific calculated energy values for this compound were not found in the searched literature.)
| Parameter | Description | Expected Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values.
For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive potential (colored blue).
Negative Regions: These are electron-rich areas and are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the methoxy and morpholine groups and the nitrogen atom of the morpholine ring due to their lone pairs of electrons. The π-system of the aromatic ring, enriched by the electron-donating substituents, would also show negative potential.
Positive Regions: These are electron-poor areas, primarily located around the hydrogen atoms, especially the hydrogens of the aniline's amino group (N-H).
This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which is vital for the molecule's role in the binding pockets of biological targets like kinases.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions, which are key to molecular stability. These interactions, also known as hyperconjugation, involve electron delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these interactions is calculated using second-order perturbation theory.
In this compound, significant hyperconjugative interactions would be expected:
Delocalization from the lone pair of the aniline nitrogen (nN) to the antibonding π* orbitals of the benzene ring (π*C-C).
Delocalization from the lone pairs of the methoxy oxygen (nO) to the adjacent antibonding σC-C and πC-C orbitals.
Delocalization from the lone pairs of the morpholine nitrogen and oxygen into adjacent antibonding orbitals.
Table 3.2.1.4: Major NBO Hyperconjugative Interactions (Illustrative) (Note: This table illustrates expected interactions; specific calculated E(2) values for this compound were not found.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Expected Range | Interaction Type |
|---|---|---|---|
| LP(1) NAniline | π*(CAromatic-CAromatic) | 20 - 50 | n → π* |
| LP(1) OMethoxy | π*(CAromatic-CAromatic) | 5 - 15 | n → π* |
| LP(1) NMorpholine | σ*(CAromatic-CAromatic) | 2 - 5 | n → σ* |
Anharmonic Vibrational Frequencies and Potential Energy Distribution (PED)
Vibrational spectroscopy (FT-IR and Raman) is a powerful tool for identifying functional groups and confirming molecular structure. Theoretical calculations of vibrational frequencies and intensities can aid in the assignment of experimental spectra. While harmonic frequency calculations are standard, anharmonic calculations provide results that are closer to experimental values, though they are computationally more demanding.
Potential Energy Distribution (PED) analysis is used to provide a quantitative description of each vibrational mode in terms of contributions from internal coordinates (e.g., stretching, bending, torsion). For this compound, the vibrational spectrum would be complex, with characteristic modes for the aromatic ring, the amino group (N-H stretching and bending), the methoxy group (C-H and C-O stretching), and the morpholine ring (C-H, C-N, and C-O stretching and ring modes). A detailed PED analysis would be necessary to make unambiguous assignments for the many coupled vibrations, especially in the fingerprint region of the spectrum.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
While no specific MD simulation studies focused solely on this compound were identified, this molecule is a component of larger ligands that have been studied using this technique. For instance, in studies of kinase inhibitors, MD simulations are used to understand how the ligand-protein complex behaves over time, to assess the stability of binding poses identified through molecular docking, and to observe conformational changes in both the ligand and the protein. tandfonline.com Such simulations on derivatives have shown that the morpholinoaniline scaffold can adapt its conformation to fit within the binding pocket of different estrogen receptor conformations. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
In Silico Analysis of Protein-Ligand Interactions
In silico analysis, a computational approach to predict the binding affinity and interaction patterns between a ligand and a target protein, has been instrumental in elucidating the potential biological activity of this compound and its derivatives. chemrxiv.orgreading.ac.uk These methods, including molecular docking and molecular dynamics simulations, provide valuable insights into the molecular basis of a compound's activity, guiding further experimental studies. chemrxiv.orgnih.gov
Research has focused on the interaction of compounds with a morpholinoaniline scaffold with various protein targets, particularly in the context of cancer therapy. nih.govtandfonline.com Molecular docking studies are frequently employed to screen libraries of compounds against specific protein receptors, helping to identify promising candidates for drug development. nih.gov
A significant area of investigation for morpholinoaniline derivatives has been their potential as modulators of the estrogen receptor (ER), a key target in breast cancer treatment. nih.govtandfonline.com In one study, a library of 70 substituted morpholinoaniline derivatives was designed to target the ER Ligand Binding Domain (LBD). tandfonline.com The goal was to identify compounds that could act as antagonists, similar to tamoxifen, but potentially overcome resistance mechanisms. tandfonline.com
Computational docking was performed using software such as Autodock and SYBYL X against four different crystal structures of the human estrogen receptor's ligand-binding domain, each representing a distinct conformation. nih.govtandfonline.com This approach allows for the assessment of how the ligands interact with the receptor in its various functional states (e.g., agonist or antagonist conformations). nih.gov The results indicated that a significant portion of the designed morpholinoaniline derivatives, which share the core structure of this compound, could bind effectively to the ER. nih.gov Specifically, 35 of the 70 compounds bound favorably to the antagonist conformation of the receptor. nih.gov
The table below summarizes the key aspects of this representative in silico study.
| Target Protein | PDB IDs of Target Structures | Computational Method | Software Used | Key Findings |
|---|---|---|---|---|
| Human Estrogen Receptor (ER) Ligand Binding Domain | 1ERR, 3ERD, 1QKM, 1U3S | Molecular Docking | Autodock, SYBYL X | Substituted morpholinoaniline derivatives demonstrated strong binding potential to multiple conformations of the ER, with many acting as potential antagonists. nih.govtandfonline.com |
The in silico analyses revealed that these compounds establish specific interactions within the binding pocket of the ER. nih.gov The docking poses of the top-ranked compounds were compared to known ER modulators like 4-hydroxytamoxifen (B85900) (4OHT), providing a benchmark for their potential efficacy. tandfonline.com Two lead compounds from the library, BR46 and BR47, were later shown in vitro to inhibit estrogen-induced cell proliferation in ER-positive breast cancer cells, validating the predictions from the computational screening. nih.govtandfonline.com
Pharmacological and Biological Investigations of 2 Methoxy 4 Morpholinoaniline and Its Derivatives
Mechanistic Studies of Biological Activity
The biological activity of the morpholinoaniline scaffold is rooted in its ability to interact with and modulate the function of critical proteins involved in cell signaling and regulation. Studies have centered on understanding these interactions at a molecular level to elucidate the compound's mechanism of action.
The therapeutic potential of 2-Methoxy-4-morpholinoaniline derivatives is defined by their engagement with specific biological targets, including enzymes and receptors that play crucial roles in disease progression.
While specific inhibition data for this compound against a broad panel of kinases is not extensively detailed in the available literature, the related 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are recognized as potent kinase inhibitors. biorxiv.orgsoton.ac.uk These structures serve as a basis for designing inhibitors targeting various kinases. For instance, dual inhibitors targeting both Aurora A and JAK2 have been developed, demonstrating that targeting these pathways can suppress malignant transformation more effectively than inhibiting each kinase alone. nih.gov The development of such dual inhibitors, like AJI-100, has been shown to potently inhibit Aurora A, Aurora B, and JAK2 in cancer cells. nih.gov
Research into 4-anilinoquinoline derivatives has identified potent and selective inhibitors of Cyclin G Associated Kinase (GAK), a regulator of viral and bacterial entry into host cells. biorxiv.orgsoton.ac.uk Structure-activity relationship studies on this scaffold have explored the impact of methoxy (B1213986) substitutions on the aniline (B41778) ring, revealing that their position and number significantly affect potency and selectivity for GAK. biorxiv.org
Table 1: Inhibition of Cyclin G Associated Kinase (GAK) by Methoxy-Substituted 4-Anilinoquinoline Analogs
| Compound | Aniline Substitution | GAK Kᵢ (nM) | NAK Family Selectivity Index |
|---|---|---|---|
| 1 | 3,4,5-trimethoxy | 3.9 | >4000 |
| 5 | 4,5-dimethoxy | >10-fold drop in potency vs. 1 | - |
| 9 | 3-methoxy | 5.7 | >2500 |
| 10 | 2-methoxy | 10-fold less potent vs. 1 | Moderate |
Data sourced from bioRxiv. biorxiv.org
The primary receptor target identified for derivatives of the morpholinoaniline scaffold is the Estrogen Receptor (ER). nih.govtandfonline.com A library of compounds based on a substituted morpholinoaniline structure was specifically designed to target the ER's Ligand Binding Domain (LBD). nih.govnih.gov The fundamental pharmacophore of these compounds includes hydroxyl groups that are crucial for high-affinity interaction, forming hydrogen bonds with key amino acid residues within the ERα's binding pocket, namely Glutamic Acid 353 (GLU 353), Arginine 394 (ARG 394), and Histidine 524 (HIS 524). nih.govtandfonline.com This interaction is a consistent feature for both ER agonists and antagonists. nih.gov In silico analysis further suggests that the morpholinoaniline core is capable of accommodating post-translational modifications of the receptor that are implicated in therapeutic resistance. nih.gov
Derivatives based on the morpholinoaniline scaffold have been developed as potential anti-estrogens to target ER-positive breast cancers. nih.govnih.gov Estrogen Receptors are ligand-activated transcription factors that are critical in the progression of the majority of breast cancers. nih.govtandfonline.com Compounds that can selectively target and antagonize ER signaling are valuable therapeutic agents. nih.gov Two lead compounds from a morpholinoaniline-based library, designated BR46 and BR47, were found to effectively inhibit estrogen-induced cell proliferation and viability in ER-positive breast cancer cells. nih.govnih.gov
Table 2: Effect of Morpholinoaniline Derivatives on Breast Cancer Cell Viability
| Compound | Concentration | Cell Line | Condition | Effect on Cell Viability |
|---|---|---|---|---|
| BR46 | 1 µM | MCF-7 (ER+) | With E2 | Significant Inhibition |
| BR46 | 100 µM | MCF-7 (ER+) | With E2 | Significant Inhibition |
| BR47 | 100 µM | MCF-7 (ER+) | Without E2 | Significant Reduction |
| BR46 | 1 µM | MDA-MB-231 (ER-) | With/Without E2 | No Significant Effect |
| BR47 | 1 µM | MDA-MB-231 (ER-) | With/Without E2 | No Significant Effect |
| BR46 | 100 µM | MDA-MB-231 (ER-) | With/Without E2 | Decreased Viability |
| BR47 | 100 µM | MDA-MB-231 (ER-) | With/Without E2 | Decreased Viability |
Data sourced from a study on flexible small molecular anti-estrogens. nih.gov
The design strategy for morpholinoaniline-based anti-estrogens explicitly involves targeting the Ligand Binding Domain (LBD) of the Estrogen Receptor. nih.govtandfonline.com The LBD is a structured domain composed of 12 helices, and its conformation changes upon ligand binding. nih.gov Agonists like estrogen induce a conformation that promotes the recruitment of co-activator proteins. In contrast, antagonists induce a distinct orientation of a key region, helix 12, which blocks the co-activator binding pocket and prevents transcriptional activation. nih.gov The morpholinoaniline scaffold was selected as a template to generate a library of ligands designed to fit into the LBD and act as ER antagonists. nih.govnih.gov
A key aspect of the design of the morpholinoaniline-based ER antagonists was to facilitate the recruitment of co-regulator proteins, specifically mentioning BRCA1. nih.govtandfonline.comnih.gov The binding of a ligand to the ER LBD alters the receptor's surface, which in turn influences the selection of co-regulator proteins that bind to it. nih.gov By designing structurally diverse ligands based on the morpholinoaniline scaffold, the aim was to create molecules that could induce or stabilize an ER conformation favorable for the recruitment of co-repressor proteins, thereby enhancing the antagonistic effect. nih.govtandfonline.com The tumor suppressor BRCA1 is known to be involved in DNA damage repair, and its recruitment to specific sites is a critical cellular process. nih.gov The designed morpholinoaniline compounds aim to leverage co-regulator recruitment as part of their anti-estrogenic mechanism. nih.govnih.gov
Interactions with Biological Targets
Estrogen Receptor (ER) Modulation and Antiestrogenic Properties
Implications for Tamoxifen Resistance Mechanisms
The development of resistance to tamoxifen, a primary endocrine therapy for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. Research into novel compounds that can overcome this resistance is crucial. Derivatives of this compound have emerged as a promising scaffold in this pursuit. A library of compounds with a substituted morpholinoaniline framework has been designed to target the estrogen receptor's ligand-binding domain. nih.gov The aim is to develop therapeutics that can effectively treat tamoxifen-resistant breast cancers. nih.gov
Tamoxifen resistance can arise from various molecular changes, including altered expression of estrogen receptors, activation of alternative signaling pathways like EGFR, and the evasion of apoptosis (programmed cell death). waocp.com Tumor cells that evade drug-induced apoptosis can continue to proliferate and survive despite treatment. waocp.com The development of compounds based on the morpholinoaniline scaffold is a strategy to counteract these resistance mechanisms and offer new options for patients with advanced or recurrent ER+ breast cancer. nih.gov
Cellular Pathway Modulation
Derivatives of this compound have demonstrated significant cytotoxic potential across various human cancer cell lines. Specifically, a series of morpholine-substituted quinazoline derivatives were evaluated for their ability to inhibit the growth of lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cells. rsc.org
Two compounds from this series, designated AK-3 and AK-10, showed notable cytotoxic activity against all three cell lines. rsc.org For instance, AK-10 displayed a particularly potent effect against the MCF-7 breast cancer cell line. rsc.org It is also noteworthy that these compounds were found to be non-toxic to non-cancerous HEK293 cells at a concentration of 25 μM, suggesting a degree of selectivity for cancer cells. rsc.org
Similarly, another study on benzimidazole derivatives showed cytotoxic activity against both human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. waocp.org One particular benzimidazole derivative, compound 4, exhibited high activity against MCF-7 cells, while compound 2 was most effective against HCT-116 cells. waocp.org
The inhibitory concentrations (IC50) for some of these derivatives are detailed in the table below, illustrating their anti-proliferative effects.
| Compound Series | Compound | Cell Line | IC50 (μM) | Source |
|---|---|---|---|---|
| Morpholine (B109124) Substituted Quinazolines | AK-3 | A549 | 10.38 ± 0.27 | rsc.org |
| MCF-7 | 6.44 ± 0.29 | rsc.org | ||
| Morpholine Substituted Quinazolines | AK-10 | A549 | 8.55 ± 0.67 | rsc.org |
| MCF-7 | 3.15 ± 0.23 | rsc.org | ||
| Benzimidazoles | Benzimidazole 1 | HCT-116 | 28.54 ± 2.91 (μg/mL) | waocp.org |
| Benzimidazoles | Benzimidazole 1 | MCF-7 | 31.21 ± 4.49 (μg/mL) | waocp.org |
| Benzimidazoles | Benzimidazole 2 | HCT-116 | 16.18 ± 3.85 (μg/mL) | waocp.org |
| Benzimidazoles | Benzimidazole 2 | MCF-7 | 29.29 ± 6.39 (μg/mL) | waocp.org |
| Benzimidazoles | Benzimidazole 4 | HCT-116 | 24.08 ± 0.31 (μg/mL) | waocp.org |
| Benzimidazoles | Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 (μg/mL) | waocp.org |
The anti-proliferative activity of this compound derivatives is often linked to their ability to interfere with the normal progression of the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent cancer cells from multiplying.
Mechanistic studies on morpholine-substituted quinazoline derivatives revealed that their mode of action involves halting the cell cycle. rsc.org Specifically, compounds AK-3 and AK-10 were found to inhibit cell proliferation by inducing an arrest in the G1 phase of the cell cycle. rsc.org The G1 phase is a critical period of cell growth before DNA replication begins. By arresting cells in this phase, the compounds prevent them from entering the subsequent phases required for division.
In a separate study, a series of 2-morpholino-4-anilinoquinoline compounds were also shown to induce cell cycle arrest in the G0/G1 phase, ultimately limiting the proliferation of HepG2 cancer cells. nih.gov While not specific to the cell lines in the section title, this finding further supports the role of the morpholinoaniline scaffold in modulating the cell cycle. The ability to induce cell cycle arrest is a hallmark of many chemotherapeutic agents and highlights the therapeutic potential of this class of compounds. Some polyphenols have been shown to arrest the cell cycle at the G1 phase, while others inhibit proliferation at the G2/M phase. mdpi.com
Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A key mechanism by which many anticancer drugs exert their effects is by triggering apoptosis in tumor cells.
Investigations into the cellular effects of morpholine-substituted quinazoline derivatives have shown that their cytotoxic activity is primarily mediated through the induction of apoptosis. rsc.org Further analysis of the mechanism of cell death for compounds AK-3 and AK-10 confirmed that apoptosis was the primary cause of cell death. rsc.org
The process of apoptosis involves the activation of a cascade of enzymes called caspases. nih.gov The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical step in the late stages of apoptosis. tums.ac.ir In one study, a synthetic compound, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, was shown to upregulate caspase-3 and caspase-7 activity in PaCa-2 pancreatic cancer cells, indicating a caspase-dependent apoptotic pathway. tums.ac.ir
The ability of these derivatives to effectively induce apoptosis in cancer cells underscores their potential as therapeutic agents.
The metastatic spread of cancer cells to distant organs is the primary cause of cancer-related mortality. This process involves the migration and invasion of cancer cells from the primary tumor into surrounding tissues and the bloodstream. Therefore, compounds that can inhibit these processes have significant therapeutic potential.
Research on 2-morpholino-4-anilinoquinoline derivatives has indicated their potential to interfere with these critical steps in metastasis. One of the synthesized compounds in a study was identified as being the most effective against cell migration and adhesion. nih.govresearchgate.net These cellular processes play an important role in drug resistance and the ability of cancer cells to metastasize. nih.govresearchgate.net The inhibition of cell migration and invasion is a key strategy in the development of anti-metastatic therapies. semanticscholar.org
Therapeutic Potential and Applications in Drug Discovery
The findings from various pharmacological and biological investigations highlight the significant therapeutic potential of this compound and its derivatives in the field of oncology. The morpholine-based quinazoline derivatives, in particular, have been identified as having the potential to be developed into potent anticancer drug molecules. rsc.org
The diverse mechanisms of action, including the inhibition of cancer cell proliferation, induction of cell cycle arrest and apoptosis, and the potential to overcome tamoxifen resistance, make this chemical scaffold a valuable starting point for drug discovery programs. nih.govrsc.org The demonstrated efficacy against various cancer cell lines, coupled with selectivity over non-cancerous cells, further enhances their appeal as potential therapeutic candidates. rsc.org
Furthermore, the effectiveness of certain 2-morpholino-4-anilinoquinoline derivatives against cell migration and adhesion suggests a role in combating metastasis, a critical aspect of cancer treatment. nih.govresearchgate.net The collective findings provide a strong rationale for the continued development and optimization of this compound derivatives as a promising class of anticancer agents. nih.gov The synthesis and biological evaluation of such derivatives can serve as an excellent basis for the development of highly effective anticancer agents in the near future. mdpi.com
Oncology: Potential Lead Compounds for Cancer Treatment
Derivatives based on the morpholinoaniline and related quinoline structures have demonstrated considerable potential as anticancer agents. Research has focused on their ability to inhibit cancer cell growth, induce cell cycle arrest, and promote apoptosis.
Five novel 2-morpholino-4-anilinoquinoline compounds were synthesized and evaluated for their anticancer activity against the HepG2 human liver cancer cell line. nih.govnih.govmdpi.com Among these, compounds designated 3c , 3d , and 3e showed the highest cytotoxic activity, with IC50 values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.govmdpi.com Further investigation revealed that these compounds induce G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.gov Notably, compound 3e was also found to be the most effective at inhibiting cell migration and adhesion, critical processes in tumor metastasis. nih.govnih.govmdpi.com
In another study, novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives were synthesized and tested against breast cancer cell lines. nih.gov The compound NAM-5 exhibited significant anti-proliferative activity against both MCF-7 (IC50 of 1.811 µM) and MDA-MB-231 (IC50 of 2.143 µM) cells. nih.gov Another derivative, NAM-7 , was also potent against MCF-7 cells with an IC50 of 1.883 µM. nih.gov Flow cytometry analysis confirmed that these compounds induce cancer cell death through apoptosis. nih.gov
Additionally, a series of morpholine-substituted tetrahydroquinoline derivatives were evaluated for their antiproliferative activity against breast (MCF-7), lung (A-549), and triple-negative breast cancer (MDA-MB-231) cell lines. frontiersin.org Compound 10e was particularly potent against A549 lung cancer cells with an IC50 value of 0.033 µM, while compound 10h was most effective against MCF-7 breast cancer cells, showing an IC50 of 0.087 µM. frontiersin.org
| Compound | Target Cell Line | Activity (IC50) | Noted Mechanism of Action |
|---|---|---|---|
| Compound 3d | HepG2 (Liver Cancer) | 8.50 µM | G0/G1 Cell Cycle Arrest |
| Compound 3c | HepG2 (Liver Cancer) | 11.42 µM | G0/G1 Cell Cycle Arrest |
| Compound 3e | HepG2 (Liver Cancer) | 12.76 µM | Inhibition of Cell Migration and Adhesion |
| NAM-5 | MCF-7 (Breast Cancer) | 1.811 µM | Apoptosis Induction |
| NAM-5 | MDA-MB-231 (Breast Cancer) | 2.143 µM | Apoptosis Induction |
| NAM-7 | MCF-7 (Breast Cancer) | 1.883 µM | Apoptosis Induction |
| Compound 10e | A-549 (Lung Cancer) | 0.033 µM | Antiproliferative |
| Compound 10h | MCF-7 (Breast Cancer) | 0.087 µM | Antiproliferative |
Anti-Inflammatory Effects
Structurally related methoxy-phenol compounds have been investigated for their anti-inflammatory properties. One such compound, 2-methoxy-4-vinylphenol (2M4VP), demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. scienceopen.com It was found to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). scienceopen.com The mechanism of action involves the suppression of NF-κB and MAPK activation and the inhibition of histone H3 hyper-acetylation. scienceopen.com
Further studies showed that 2M4VP's inhibitory effect on NO production is mediated by the induction of Heme oxygenase-1 (HO-1), a significant anti-inflammatory enzyme. mdpi.com This is achieved through the activation of the Nrf2/ARE pathway, where 2M4VP promotes the degradation of Keap1, allowing for Nrf2 nuclear translocation and subsequent HO-1 expression. mdpi.com
In a separate study, a series of aminomethyl derivatives of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol were synthesized and evaluated for their ability to inhibit heat-induced protein denaturation, a common screening method for anti-inflammatory activity. Several of the synthesized compounds, notably 2a and 2e , showed significant inhibitory activity with IC50 values of 4.70 µM and 4.75 µM, respectively, which were more potent than the standard drug, diclofenac sodium (IC50 of 7.81 µM). nih.gov
| Compound | Assay | Activity (IC50) |
|---|---|---|
| Compound 2a | Heat-Induced Protein Denaturation | 4.70 µM |
| Compound 2e | Heat-Induced Protein Denaturation | 4.75 µM |
| Diclofenac Sodium (Reference) | Heat-Induced Protein Denaturation | 7.81 µM |
| Compound 2c | Heat-Induced Protein Denaturation | 5.25 µM |
Antimicrobial and Antifungal Properties
Derivatives of this compound have been explored for their potential to combat microbial and fungal infections. A study involving the synthesis of 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles revealed that these compounds possess antimicrobial activity. mdpi.com They were tested against Gram-positive bacteria (B. megaterium, S. aureus), Gram-negative bacteria (Escherichia coli, S. taphimarium), and the fungus Aspergillus niger. mdpi.com The activity was compared against standard drugs like Ampicillin, Chloramphenicol, and Fluconazole. mdpi.com
In the realm of antifungal research, molecular docking studies were performed on 2-morpholinoquinoline analogs containing a 1,2,4-oxadiazole moiety for their activity against Aspergillus fumigatus. nih.govresearchgate.net The analysis indicated that these compounds could express higher antifungal activity than the commercially available drug griseofulvin. nih.govresearchgate.net This enhanced activity is attributed to strong interactions, including hydrogen bonds, with the binding pocket of glucosamine-6-phosphate synthase, a key enzyme in the fungal cell wall biosynthesis pathway. nih.gov
Another study on metal complexes of a Schiff base derived from 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol showed that the compounds were active against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi including Candida albicans and Aspergillus niger. The copper (II) complex, in particular, was found to be the most potent among the tested compounds.
Antiviral Activities
While the broader class of morpholino-containing compounds, specifically phosphorodiamidate morpholino oligomers (PMOs), have been investigated as antisense antiviral agents against coronaviruses and other viruses, specific research on the direct antiviral activities of this compound and its small-molecule derivatives is not extensively detailed in the reviewed literature. nih.gov Studies on related heterocyclic systems like quinoline have shown some promise. For instance, certain 2-phenylamino-4-phenoxyquinoline derivatives have been evaluated for their inhibitory activity against HIV-1 Reverse Transcriptase (RT). However, a direct link and detailed investigation into the antiviral potential of derivatives synthesized specifically from the this compound scaffold are not prominently featured in the available research.
Antiartherosclerotic Effects
The potential role of this compound and its derivatives in the prevention or treatment of atherosclerosis is an area that appears to be underexplored. Atherosclerosis is a complex disease driven by lipid accumulation and inflammation in the artery walls. nih.govresearchgate.net While some derivatives of the core structure have demonstrated anti-inflammatory effects, which is a key component in atherogenesis, direct investigations into their anti-atherosclerotic properties have not been found in the surveyed scientific literature. scienceopen.commdpi.com Research in this area is focused on other classes of compounds, such as cyclodextrins and various natural antioxidants, to address the underlying mechanisms of the disease. nih.govresearchgate.net
Selective Estrogen Receptor Modulators (SERMs) Development
The 2,5-diethoxy-4-morpholinoaniline (B1203071) scaffold has been identified as a promising template for the development of novel Selective Estrogen Receptor Modulators (SERMs). SERMs are compounds that can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue, making them valuable for treating hormone-sensitive conditions like breast cancer.
A library of compounds based on a substituted morpholinoaniline scaffold was designed to target the Ligand Binding Domain (LBD) of the estrogen receptor. These compounds were engineered to fit the pharmacophore of tamoxifen, a widely used SERM, with the goal of overcoming tamoxifen resistance that often develops in breast cancer patients. Two lead compounds from this library, BR46 and BR47 , were found to effectively inhibit estrogen-induced cell proliferation and reduce cell viability in ER-positive breast cancer cells. In silico analysis suggests that the flexible design of these morpholinoaniline derivatives allows them to bind to multiple antagonist conformations of the estrogen receptor, providing a structural basis for the development of new therapeutics for tamoxifen-resistant breast cancers.
Treatment of Hematological Malignancies
The quinoline core, which is structurally related to derivatives of this compound, is present in several approved anticancer drugs, including those used for hematological malignancies. nih.gov Bosutinib, a 4-anilinoquinoline derivative, is a tyrosine kinase inhibitor used for the first-line treatment of chronic myelogenous leukemia (CML) due to its ability to inhibit Bcr-Abl and Src kinases. nih.govmdpi.com
While direct studies on this compound for hematological cancers are limited, the proven success of the broader quinoline class in this area suggests a potential avenue for future research. nih.gov For example, some 2-phenylamino-4-phenoxyquinoline derivatives have shown high cytotoxicity against acute lymphoblastic leukemia (MOLT-3) and promyeloblast (HL-60) cell lines, indicating the potential of this chemical scaffold in treating leukemias and lymphomas.
Potential in Addressing Biofilm-Related Infections
Biofilms are complex, surface-adhered communities of microorganisms encased in a self-produced extracellular matrix, which can lead to persistent and difficult-to-treat infections. nih.gov These microbial structures exhibit high tolerance to antibiotics, a property known as recalcitrance, which contributes to treatment failure and recurrent infections. nih.gov Consequently, there is a significant research effort focused on discovering new compounds that can inhibit biofilm formation or eradicate established biofilms. nih.gov
Derivatives containing the morpholine scaffold have been a subject of investigation for their antimicrobial properties. preprints.orgcore.ac.uk Research into novel morpholine and piperazine derivatives has demonstrated antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. core.ac.uk For instance, certain newly synthesized morpholine derivatives have shown inhibitory actions against numerous bacterial strains, suggesting their potential as promising antimicrobial agents. preprints.orgcore.ac.uk Studies have evaluated this activity by measuring the zone of inhibition against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, which are well-known for their ability to form biofilms. preprints.orgnih.gov
Furthermore, the incorporation of the morpholine moiety into more complex chemical structures, such as metal complexes of Schiff bases, has been shown to enhance biological potency. nih.gov Some copper (II) complexes, for example, have demonstrated the ability to interfere with quorum sensing (QS), a cell-to-cell communication system crucial for biofilm formation in pathogens like P. aeruginosa. mdpi.com These complexes were found to be potent inhibitors of biofilm formation by modulating the production of signaling molecules. mdpi.com
| Derivative Class | Target Microorganism | Observed Activity | Reference |
|---|---|---|---|
| Novel Morpholine Derivative (Compound 4) | Various (79.3% of strains tested) | High inhibitory activity (inhibition zone 17-26 mm) | preprints.orgcore.ac.uk |
| Novel Morpholine Derivative (Compound 5) | Various (34.4% of strains tested) | High inhibitory activity against 20.7% of strains (inhibition zone 21-29 mm) | preprints.orgcore.ac.uk |
| Copper (II) Schiff Base Complex | Staphylococcus aureus, E. coli, others | Enhanced antibacterial and antifungal potency compared to the base ligand | nih.gov |
| Copper (II) Pyrimidine (B1678525)/Quinazoline Complexes | Pseudomonas aeruginosa PAO1 | Potent inhibition of biofilm formation via quorum sensing interference | mdpi.com |
African Sleeping Sickness Drug Discovery
African Sleeping Sickness, or Human African Trypanosomiasis (HAT), is a severe parasitic disease caused by the protozoan Trypanosoma brucei and transmitted by the tsetse fly. nih.govnews-medical.net If left untreated, the disease is fatal. nih.gov Current drug treatments have significant limitations, including toxicity and difficult administration routes, which drives the urgent need for new, safer, and more effective therapeutics. nih.govmdpi.com
Drug discovery efforts for HAT often focus on identifying compounds that can inhibit essential functions or vital enzymes within the Trypanosoma brucei parasite. esrf.fr One strategy involves repurposing and optimizing inhibitors of human enzymes, such as protein kinases, to selectively target the parasite. nih.govnih.gov This approach has led to the investigation of compounds with a 4-anilinoquinazoline core. nih.gov Research in this area involves systematically modifying the chemical structure, sometimes including moieties like morpholine, to improve anti-trypanosomal potency and enhance physicochemical properties that are important for a drug's effectiveness. nih.gov
Another avenue of research is the design of novel compounds that incorporate different chemical scaffolds known to possess trypanocidal activity. For example, derivatives of 1-(4-phenyl)adamantane have been synthesized and evaluated. lshtm.ac.ukrsc.org Studies on these compounds, which include aromatic imidazolines and linear amidines, have shown notable activity against T. brucei. lshtm.ac.ukrsc.org One derivative, 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide, emerged as a particularly promising agent with potent activity in laboratory tests. lshtm.ac.ukrsc.org These investigations highlight the ongoing effort to develop new chemical entities for the treatment of this neglected tropical disease. nih.gov
| Compound Class/Derivative | Target | Reported In Vitro Activity (EC50) | Reference |
|---|---|---|---|
| 4-Anilinoquinazoline Derivative (NEU-617) | Trypanosoma brucei proliferation | 0.042 µM | nih.gov |
| Adamantane-based Aromatic Imidazolines/Linear Amidines | Trypanosoma brucei | Exhibited notable activity | lshtm.ac.ukrsc.org |
| 2-[(E)-4-(1- adamantyl)benzylidene]hydrazine-1-carbothioamide (4c) | Trypanosoma brucei | 0.16 µM | lshtm.ac.ukrsc.org |
Role of 2 Methoxy 4 Morpholinoaniline in Material Science
Applications in Developing New Materials or Coatings
While direct research on the application of 2-Methoxy-4-morpholinoaniline in coatings is not extensively documented, the functionalities of its constituent parts and the behavior of structurally similar compounds suggest several potential avenues for its use.
The aniline (B41778) component of the molecule is a well-established precursor for the synthesis of various dyes and pigments. For instance, the related compound 2-Methoxy-4-nitroaniline (B147289) serves as an intermediate in the production of azo dyes. nih.gov This suggests that this compound could be chemically modified to create novel colorants for coatings, plastics, and textiles, where the morpholino and methoxy (B1213986) groups could enhance properties such as solubility, lightfastness, and thermal stability.
Furthermore, derivatives of morpholinoaniline have been investigated for their optical properties. For example, 3-Fluoro-4-morpholinoaniline has been used to tune the emission wavelength of carbon nanodots, indicating potential applications in optoelectronic devices and fluorescent coatings. ossila.com The electronic effects of the methoxy and morpholino substituents in this compound could similarly be harnessed to create materials with specific photoluminescent characteristics.
In the realm of advanced coatings, phthalocyanines containing tosylated 4-morpholinoaniline (B114313) units have been explored as materials for glass coatings. researchgate.net This points to the possibility of incorporating this compound into the structure of macrocyclic pigments to develop functional coatings with enhanced durability and specialized optical properties.
Use as Electronic Chemical
The field of organic electronics represents a significant area where this compound and its derivatives could find application. The core aniline structure is the fundamental unit of polyaniline, one of the most studied conductive polymers. researchgate.netnih.govpsu.edursc.orgrsc.org By introducing substituents such as methoxy and morpholino groups onto the aniline ring, it is possible to modulate the electronic properties of the resulting polymers, including their conductivity, redox potentials, and environmental stability.
The electrochemical behavior of related compounds provides insight into the potential of this compound as an electronic chemical. For example, 2,5-Diethoxy-4-morpholinoaniline (B1203071) has been utilized in the context of electrochemical sensors and organic electronics. The study of this analog reveals that the morpholino and alkoxy groups influence the stability and reactivity of the oxidized species, which is a critical factor in the performance of electronic devices. These findings suggest that this compound could be a valuable component in the design of new materials for applications such as:
Conductive Polymers: As a monomer, it could be polymerized to form a substituted polyaniline with potentially improved processability and specific electronic characteristics for use in anti-static coatings, electromagnetic shielding, and sensor applications.
Organic Semiconductors: The molecule could serve as a building block for the synthesis of more complex organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The morpholino group, in particular, may enhance solubility and influence the solid-state packing of the material, which are crucial for device performance.
Electrochemical Sensors: The redox activity of the aniline moiety, modified by the methoxy and morpholino groups, could be exploited for the development of selective and sensitive electrochemical sensors for the detection of various analytes.
Role as Monomer in Polymer Science
The primary amine and the aromatic ring of this compound make it a suitable candidate for use as a monomer in polymer synthesis. The presence of this compound in catalogues of "Polymer Science Material Building Blocks" supports its potential in this area. bldpharm.combldpharm.com
The polymerization of aniline and its derivatives to form polyanilines is a well-established process that can be achieved through both chemical and electrochemical methods. psu.edursc.org The resulting polymers are known for their unique electrical and optical properties. rsc.org The incorporation of this compound as a monomer would lead to the formation of a substituted polyaniline with distinct characteristics imparted by the methoxy and morpholino groups.
Potential Properties of Polymers Derived from this compound:
| Property | Influence of Substituents |
| Solubility | The morpholino group is expected to increase the solubility of the resulting polymer in organic solvents, which is a significant advantage for the processability of conductive polymers that are often intractable. |
| Electronic Properties | The electron-donating nature of the methoxy and morpholino groups would alter the electron density of the polymer backbone, thereby influencing its conductivity, redox potentials, and optical absorption spectrum. |
| Morphology | The steric bulk of the morpholino group can affect the chain packing and morphology of the polymer, which in turn influences its mechanical and electronic properties. |
| Functionalization | The morpholino group offers a site for further chemical modification, allowing for the tuning of the polymer's properties or for its attachment to other materials. |
Research on other substituted anilines has demonstrated that the nature and position of the substituent have a profound impact on the properties of the final polymer. rsc.org Therefore, the synthesis and characterization of polymers based on this compound represent a promising area for the development of new functional materials.
Q & A
Q. Q1. What are the common synthetic pathways for 2-Methoxy-4-morpholinoaniline, and how do reaction conditions influence yield?
Methodological Answer: this compound (CAS: 209960-91-8) is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A standard approach involves reacting 2-methoxy-4-nitroaniline with morpholine under reducing conditions (e.g., H₂/Pd-C) to replace the nitro group with morpholine . Reaction optimization requires careful control of:
- Temperature: Elevated temperatures (80–100°C) enhance reaction rates but may degrade sensitive intermediates.
- Catalyst Load: Pd-based catalysts (5–10 mol%) improve efficiency but increase cost.
- Solvent Polarity: Polar aprotic solvents like DMF favor nucleophilic substitution .
Yield improvements (70–85%) are achieved by optimizing stoichiometry (1:1.2 molar ratio of nitro precursor to morpholine) and inert atmospheres to prevent oxidation .
Q. Q2. How is this compound characterized spectroscopically, and what are the critical spectral markers?
Methodological Answer: Key characterization techniques include:
- ¹H NMR: Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to para-substitution. The methoxy group resonates at δ 3.8–3.9 ppm, while morpholine protons show multiplets at δ 3.6–3.7 ppm (CH₂-N) and δ 2.8–3.0 ppm (CH₂-O) .
- Mass Spectrometry (HRMS): Molecular ion peak at m/z 208.26 (C₁₁H₁₆N₂O₂) confirms the molecular formula .
- IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C–C (1600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. Q3. How can the reactivity of this compound be leveraged in designing kinase inhibitors?
Methodological Answer: The morpholine and methoxy groups enhance solubility and hydrogen-bonding interactions, making the compound a key intermediate in kinase inhibitor synthesis. For example, in MST3/4 kinase inhibitors, this compound is coupled with pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds via Buchwald–Hartwig amination (85°C, 17 h, ethanol solvent) . Critical design considerations:
- Steric Effects: The morpholine ring’s conformation influences binding pocket accessibility.
- Electronic Effects: Methoxy groups modulate electron density in the aniline ring, affecting nucleophilic attack efficiency .
Validation requires enzymatic assays (IC₅₀ values) and X-ray crystallography to confirm binding modes.
Q. Q4. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?
Methodological Answer: Discrepancies in reaction yields or product distributions often arise from:
- Regioselectivity Issues: Competing substitution pathways (e.g., para vs. ortho positions) can be mitigated using directing groups (e.g., –NO₂) or sterically hindered bases .
- Oxidative Byproducts: Uncontrolled oxidation during synthesis (e.g., quinone formation) is minimized by using degassed solvents and antioxidants like BHT .
- Catalyst Deactivation: Trace impurities in starting materials (e.g., residual amines) can poison Pd catalysts. Pre-purification via column chromatography or recrystallization improves reproducibility .
Q. Q5. How does the electronic profile of this compound influence its applications in cross-coupling reactions?
Methodological Answer: The electron-donating methoxy and morpholine groups activate the aromatic ring toward electrophilic substitution while stabilizing intermediates in cross-coupling. For Suzuki–Miyaura reactions:
- Substrate Preparation: Boronic ester derivatives of the compound are synthesized using Pd(OAc)₂ and XPhos ligands.
- Reaction Optimization: Base selection (K₂CO₃ vs. Cs₂CO₃) and solvent (THF vs. dioxane) critically affect coupling efficiency (60–90% yields) .
DFT calculations can predict charge distribution to guide rational design of derivatives for target applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
